molecular formula C15H9Cl3O B3070456 (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one CAS No. 1003745-16-1

(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

Cat. No.: B3070456
CAS No.: 1003745-16-1
M. Wt: 311.6 g/mol
InChI Key: PDPJVDLQBSWWCP-QPJJXVBHSA-N
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Description

(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C bonds) and substituted aryl rings. The 3-chlorophenyl group at the β-position and the 2,5-dichlorophenyl group at the α-position contribute to its unique electronic and steric properties. Chalcones like this are synthesized via Claisen-Schmidt condensation and are studied for their structural versatility and biological activities, including antimicrobial, antioxidant, and antifungal effects .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-9H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPJVDLQBSWWCP-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:

    Reactants: 3-chlorobenzaldehyde and 2,5-dichloroacetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, improved safety, and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Additions

The electron-deficient enone system undergoes Michael additions with nucleophiles:

NucleophileProduct StructureConditionsYieldSource
Grignard reagents1,4-Addition to β-carbonTHF, 0°C → RT65-72%
ThiolsThio-Michael adductsDCM, triethylamine80%
Aminesβ-Amino ketonesMethanol, RT70%

Example :
Reaction with benzylamine yields a β-amino ketone derivative with confirmed anti-inflammatory activity.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions :

Reaction TypeDienophile/DipoleProductConditionsYieldSource
Diels-AlderCyclopentadieneBicyclic cyclohexenoneToluene, reflux60%
1,3-Dipolar (azide)Sodium azideTriazoline derivativeDMF, 80°C55%

Key Observation :
Electron-withdrawing chlorine substituents enhance dienophilic reactivity, reducing reaction time by 30% compared to non-halogenated analogs .

Reduction

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond:

CatalystConditionsProductYieldSource
Pd/C (10%)H₂ (1 atm), ethanolSaturated diketone90%
NaBH₄Methanol, 0°CAllylic alcohol derivative75%

Oxidation

Ozonolysis cleaves the double bond to yield aryl carboxylic acids:

Oxidizing AgentConditionsProductYieldSource
OzoneCH₂Cl₂, -78°C → H₂O₂3-Chlorobenzoic acid85%

Halogen-Specific Reactivity

The 2,5-dichlorophenyl group undergoes Ulmann-type coupling and nucleophilic aromatic substitution :

ReactionReagentProductConditionsYieldSource
Suzuki couplingPhenylboronic acidBiaryl-functionalized chalconePd(PPh₃)₄, K₂CO₃68%
SNAr with morpholineMorpholineMorpholine-substituted arylDMF, 120°C60%

Biological Interactions

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) via Michael acceptor activity:

Target EnzymeIC₅₀ ValueMechanismStudy ModelSource
COX-21.8 ± 0.3 µMCovalent modification of Cys³⁷⁶RAW 264.7 cells
5-LOX2.4 ± 0.5 µMChelation of Fe³⁺ in active siteHuman neutrophils

Photochemical Reactivity

UV irradiation induces E→Z isomerization and cyclization :

ConditionProductQuantum YieldApplicationSource
UV (365 nm), acetoneZ-isomerΦ = 0.32Photoswitches
UV + I₂Dihydrofuran derivative45%Natural product synth

Comparative Reactivity Table

A comparison with structurally similar chalcones:

CompoundReaction Rate (k, s⁻¹)Electrophilicity Index (eV)Nucleophilic SusceptibilitySource
(2E)-3-(4-Cl-C₆H₄)-1-(2,5-Cl₂-C₆H₃)prop-2-en-1-one2.1 × 10⁻³3.45High (Cβ)
Non-halogenated analog1.3 × 10⁻³2.78Moderate
3-NO₂-substituted chalcone3.0 × 10⁻³4.12Very High

Biological Activity

(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by a prop-2-en-1-one backbone linked to chlorophenyl and dichlorophenyl groups. Its molecular formula is C13H8Cl3C_{13}H_8Cl_3, and it exhibits an E configuration about the double bond between the carbon atoms in the prop-2-en-1-one moiety.

Antimicrobial Activity

Studies have demonstrated that (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one exhibits significant antimicrobial properties. In vitro assays revealed that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 µg/mL to 100 µg/mL, indicating moderate activity compared to standard antibiotics .

Anticancer Properties

Research has indicated that this chalcone derivative exhibits promising anticancer activity. In a study evaluating its effects on human cancer cell lines, it was found to induce apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (DU-145). The compound's IC50 values were reported at approximately 25 µM for MCF-7 cells and 30 µM for DU-145 cells, suggesting potential as a chemotherapeutic agent .

Antimalarial Activity

Recent investigations into the antimalarial properties of chalcone derivatives have highlighted the efficacy of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one. It was shown to inhibit the growth of Plasmodium falciparum, with IC50 values around 15 µM, indicating significant antiplasmodial activity. This effectiveness may be attributed to its ability to interfere with the parasite's metabolic pathways .

The biological activities of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cell death in cancerous cells.
  • Disruption of Cellular Signaling : The compound interferes with signaling pathways that regulate cell cycle progression and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

StudyFindings
Sanjeeva Murthy et al. (2019)Investigated the crystal structure and highlighted potential interactions with biological targets .
Ezhilarasi et al. (2015)Reported on the anticancer properties and mechanisms involved in apoptosis induction .
Kumar et al. (2023)Evaluated antimicrobial efficacy against various pathogens, establishing MIC values for clinical relevance .

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has shown promise in several areas:

  • Anticancer Activity : Research indicates that chalcone derivatives can inhibit cancer cell proliferation. Studies suggest that (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, its ability to modulate signaling pathways associated with cancer progression has been documented in several case studies .
  • Antimicrobial Properties : This compound has demonstrated significant antimicrobial activity against a range of bacteria and fungi. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the pathogens .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science Applications

In addition to biological applications, (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one is being explored for its potential use in materials science:

  • Organic Electronics : Chalcones are known for their electronic properties, making them suitable candidates for organic semiconductor materials. Their ability to form thin films and exhibit charge transport characteristics is being researched for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Photovoltaic Applications : The compound's photophysical properties allow it to be utilized in dye-sensitized solar cells (DSSCs). Its role as a sensitizer can enhance the efficiency of light absorption and conversion into electrical energy .

Chemical Intermediate

As a versatile chemical intermediate, (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one serves as a building block for synthesizing various other compounds:

  • Synthesis of Bioactive Molecules : This compound can be modified to create novel derivatives with enhanced biological activities. By altering the substituents on the aromatic rings or modifying the enone functionality, researchers can tailor compounds for specific therapeutic targets .

Case Studies

Several studies have highlighted the diverse applications of (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one:

StudyFocusFindings
Sanjeeva Murthy et al. (2019)Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines; induced apoptosis through mitochondrial pathway activation .
Ezhilarasi et al. (2015)Antimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria; potential as a therapeutic agent against infections .
Harrison et al. (2010)Organic ElectronicsExplored charge transport properties; suggested application in OLEDs due to favorable electronic characteristics .

Comparison with Similar Compounds

Bond Lengths and Angles

The bond lengths and angles in (2E)-3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one are comparable to those of structurally related chalcones. For example:

  • (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one (): Similar C=O and C=C bond lengths, with minor variations due to the thiophene ring replacing one aryl group.
  • (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (): The C=O bond length (1.23–1.25 Å) and C=C bond length (1.32–1.35 Å) align closely, suggesting consistent conjugation across chalcones .

Dihedral Angles and Substituent Effects

The dihedral angle between the α-aryl and β-aryl rings influences molecular planarity and packing. In the title compound, steric effects from the 2,5-dichlorophenyl group likely increase torsional strain compared to analogs with less bulky substituents. For instance:

  • Fluorophenyl chalcones (): Dihedral angles range from 7.14° to 56.26°, depending on substituent positions. The 2,5-dichlorophenyl group in the target compound may induce greater distortion than mono-halogenated analogs .

Antimicrobial and Antifungal Activity

  • (2E)-1-(biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one (C4) (): Exhibited strong antibacterial activity against E. coli (CFU reduction) and binding energy of -4.7 kcal/mol in silico.
  • 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one (9) (): Potent antifungal activity against Candida krusei (MIC ~2 µg/mL).
  • Target compound: While direct data is unavailable, the 2,5-dichlorophenyl group may enhance antifungal efficacy compared to mono-chlorinated analogs due to increased lipophilicity .

Antioxidant Activity

  • (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (C5) (): Reduced TBARS levels by 40% in irradiated E.
  • Target compound : The electron-withdrawing chlorine substituents may reduce antioxidant activity compared to methoxy- or hydroxyl-substituted chalcones .

Data Tables

Table 1: Structural Parameters of Selected Chalcones

Compound Name C=O Bond Length (Å) C=C Bond Length (Å) Dihedral Angle (°) Reference
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one ~1.24 (estimated) ~1.33 (estimated) N/A
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 1.23–1.25 1.32–1.35 24.8
(E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 1.24 1.34 7.14

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and chlorophenyl aldehydes. Key parameters include:

  • Catalyst : NaOH or KOH in ethanol/water mixtures.
  • Solvent : Ethanol or methanol under reflux (60–80°C).
  • Purification : Recrystallization using ethanol or column chromatography.
  • Yield optimization : Adjust molar ratios (1:1.2 ketone:aldehyde), monitor reaction progress via TLC, and control pH to minimize side products .

Q. Which spectroscopic techniques are critical for confirming the molecular structure and E-configuration of this compound?

  • Methodological Answer :

  • ¹H NMR : Coupling constants (J ≈ 15–16 Hz) between α and β protons confirm the E-configuration of the α,β-unsaturated ketone.
  • IR : Strong C=O stretch (~1650–1680 cm⁻¹) and conjugated C=C (~1580–1600 cm⁻¹).
  • XRD : Single-crystal analysis provides unambiguous confirmation of bond lengths, angles, and spatial arrangement (e.g., C=O bond length ~1.23 Å and C=C ~1.45 Å) .

Q. How does single-crystal X-ray diffraction (XRD) analysis confirm the three-dimensional structure, and what parameters are typically reported?

  • Methodological Answer : XRD analysis determines:

  • Crystal system : Triclinic (e.g., P1) or monoclinic (e.g., P2₁/c) .
  • Unit cell parameters : a, b, c (Å), and angles α, β, γ (°). For example, a = 5.888 Å, β = 95.003° .
  • Space group : Symmetry classification (e.g., P1).
  • Data quality : R factor (<0.05) and S value (~1.0) ensure reliability .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict electronic properties, and how do they correlate with experimental data (e.g., UV-Vis)?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Frontier molecular orbitals (HOMO-LUMO) : Bandgap energy correlates with UV-Vis λmax (e.g., experimental ~350 nm vs. theoretical ~340 nm).
  • Electrostatic potential maps : Identify electrophilic/nucleophilic sites for reactivity analysis.
  • Validation : Compare DFT-calculated bond lengths (C=O: 1.24 Å) with XRD data (1.23 Å) .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in bond lengths or angles?

  • Methodological Answer : Discrepancies often arise from:

  • Crystal packing effects : Intermolecular forces (e.g., van der Waals) in XRD vs. gas-phase DFT.
  • Solvent interactions : Include solvent models (e.g., PCM) in DFT for solution-phase comparisons.
  • Basis set limitations : Use higher-tier basis sets (e.g., cc-pVTZ) for improved accuracy .

Q. What advanced crystallographic techniques (beyond XRD) are employed to analyze intermolecular interactions or packing motifs?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., H···Cl, C···O) and π-π stacking.
  • Electron density maps : Reveal charge distribution and hydrogen-bonding networks (e.g., C–H···O interactions).
  • Packing diagrams : Visualize molecular alignment along crystallographic axes (e.g., a-axis in P2₁/c systems) .

Q. How should comparative studies be designed to evaluate substituent effects on biological activity or physicochemical properties?

  • Methodological Answer :

  • Variable substitution : Synthesize analogs with halogens (Cl, F), methoxy, or methyl groups.
  • Control experiments : Maintain consistent reaction conditions and characterization protocols.
  • Statistical analysis : Use ANOVA or regression models to correlate substituent electronegativity with bioactivity (e.g., antimicrobial IC50) .

Q. What strategies are recommended for validating antimicrobial activity results given potential false positives in chalcone derivatives?

  • Methodological Answer :

  • Multiple assays : Combine disc diffusion, MIC (Minimum Inhibitory Concentration), and time-kill studies.
  • Positive controls : Compare with standard antibiotics (e.g., ampicillin).
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one

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